(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol
Description
“(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine core substituted with a benzyl group at position 2 and a hydroxymethyl group at position 3a. The compound’s rigid bicyclic framework and polar functional groups (e.g., methanol) suggest utility in modulating physicochemical properties such as solubility and hydrogen-bonding capacity, which are critical for drug design .
Properties
IUPAC Name |
(2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMHLGKGPBRHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves several steps, typically starting with the formation of the cyclopenta[c]pyrrole ring systemThe specific reaction conditions and reagents used can vary, but common methods include the use of strong acids or bases to facilitate cyclization and nucleophilic substitution reactions to introduce the benzyl and hydroxymethyl groups .
Chemical Reactions Analysis
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The benzyl and hydroxymethyl groups position the compound as a candidate for central nervous system (CNS) targets, though toxicity and metabolic stability studies are lacking.
- Stereochemical Exploration : The impact of 3a-position chirality on bioactivity remains uncharacterized, warranting enantioselective synthesis and crystallographic studies (e.g., using SHELX software for structural determination) .
- Comparative Bioactivity : Direct comparisons with ’s chloropyrimidine analogue could reveal structure-activity relationships (SAR) for kinase inhibition or antibacterial activity.
Biological Activity
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol. Its unique structural features suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | (2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| Canonical SMILES | C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains.
- Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have revealed promising results, suggesting potential as an anticancer agent.
- Neuroprotective Effects: Due to its ability to interact with neurotransmitter systems, it may offer neuroprotective benefits in models of neurodegeneration.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity:
- Researchers tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment:
- A study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7).
- The findings demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer drug.
-
Neuroprotective Study:
- In vitro models of oxidative stress were used to assess neuroprotective effects.
- The compound showed a reduction in oxidative stress markers, suggesting a protective role against neuronal damage.
Research Applications
The unique properties of this compound make it valuable for various research applications:
- Drug Development: Its promising biological activities position it as a candidate for further development into therapeutic agents.
- Chemical Biology: The compound serves as a tool for studying biological interactions and pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
